2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2,4-dibromophenyl)acetamide
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Overview
Description
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2,4-dibromophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano and methyl groups, a thioether linkage, and a dibromophenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2,4-dibromophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Intermediate: Starting with a pyridine derivative, the cyano and methyl groups are introduced through nitration and alkylation reactions.
Thioether Formation: The pyridine intermediate is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2,4-dibromophenyl acetic acid or its derivatives under amide-forming conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2,4-dibromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2,4-dibromophenyl)acetamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenylacetamide
- 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2,4-dichlorophenyl)acetamide
Uniqueness
The presence of the dibromophenyl group in 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2,4-dibromophenyl)acetamide may confer unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C16H13Br2N3OS |
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Molecular Weight |
455.2 g/mol |
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2,4-dibromophenyl)acetamide |
InChI |
InChI=1S/C16H13Br2N3OS/c1-9-5-10(2)20-16(12(9)7-19)23-8-15(22)21-14-4-3-11(17)6-13(14)18/h3-6H,8H2,1-2H3,(H,21,22) |
InChI Key |
VQGPWDJAGIOHCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=C(C=C(C=C2)Br)Br)C |
Origin of Product |
United States |
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